Brilliant Blue R

Protein detection SDS-PAGE Gel staining

Researchers requiring reproducible, high-sensitivity protein detection face variability in commercial Coomassie dye compositions that compromises staining consistency across experiments. Brilliant Blue R (CAS 108066-47-3) is the definitive solution. - Delivers 0.5 μg/cm² detection sensitivity with Beer's law linearity to 20 μg/cm, providing 5-10× greater sensitivity than Naphthol Blue Black B or Bromophenol Blue. - Metachromatic property stains collagen and histone H1 pink-red against blue-violet orthochromatic proteins, enabling immediate visual discrimination without secondary assays. - For mCherry co-electroporation studies, eliminates false-positive red fluorescence seen with Fast Green FCF. Available in analytical and ultra-pure (≥90%) grades with verified lot-to-lot consistency.

Molecular Formula C45H44N3NaO7S2
Molecular Weight 826 g/mol
CAS No. 108066-47-3
Cat. No. B034392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrilliant Blue R
CAS108066-47-3
SynonymsCoomassie blue R 250
Coomassie brilliant blue R
Molecular FormulaC45H44N3NaO7S2
Molecular Weight826 g/mol
Structural Identifiers
SMILESCCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+]
InChIInChI=1S/C45H45N3O7S2.Na/c1-4-47(31-33-9-7-11-43(29-33)56(49,50)51)40-23-15-36(16-24-40)45(35-13-19-38(20-14-35)46-39-21-27-42(28-22-39)55-6-3)37-17-25-41(26-18-37)48(5-2)32-34-10-8-12-44(30-34)57(52,53)54;/h7-30H,4-6,31-32H2,1-3H3,(H2,49,50,51,52,53,54);/q;+1/p-1
InChIKeyNKLPQNGYXWVELD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brilliant Blue R Specifications & Identity


Brilliant Blue R (CAS 108066-47-3, also designated CAS 6104-59-2), widely recognized as Coomassie Brilliant Blue R-250 or Acid Blue 83, is a disulfonated triphenylmethane dye with molecular formula C45H44N3NaO7S2 and molecular weight 825.97 g/mol . It functions as an anionic protein stain that binds primarily to basic and aromatic amino acid residues through electrostatic interactions and van der Waals forces, producing intensely colored blue complexes suitable for detection and quantification . The dye is commercially available in multiple purity grades, including analytical reagent grade, ultra-pure grade (≥90%), and microscopy grade, with typical dye content specifications ranging from 50% to 90% depending on the vendor and intended application .

Brilliant Blue R Substitution Risks with Generic Dyes


Despite belonging to the triphenylmethane dye class alongside Coomassie Brilliant Blue G-250, Fast Green FCF, and Naphthol Blue Black B, Brilliant Blue R exhibits fundamentally distinct physicochemical and functional properties that preclude simple substitution without compromising experimental outcomes . The R-250 form lacks the two additional methyl groups present in G-250, resulting in lower hydrophobicity, altered protein binding kinetics, and divergent optimal application contexts — R-250 is preferred for gel staining due to higher sensitivity, whereas G-250 is optimized for Bradford protein assays . Moreover, commercial preparations of Brilliant Blue R contain complex mixtures of chromogenic compounds whose concentrations vary significantly between lots and vendors, directly impacting staining reproducibility, background clarity, and quantitative accuracy [1]. These structural and compositional distinctions mandate that procurement decisions be guided by application-specific performance data rather than class-level assumptions.

Quantitative Evidence: Brilliant Blue R vs Comparators


Detection Sensitivity vs Naphthol Blue Black B

Brilliant Blue R demonstrates 5 to 10 times greater sensitivity than Naphthol Blue Black B and Bromophenol Blue for protein detection in gel matrices. Under standard staining conditions, Brilliant Blue R enables detection of as little as 0.5 μg/cm² of protein in a gel matrix, compared to the substantially higher detection thresholds required by the comparator dyes . This sensitivity advantage positions Brilliant Blue R as the preferred choice for detecting low-abundance protein bands where alternative anionic dyes would yield false negatives.

Protein detection SDS-PAGE Gel staining Analytical sensitivity

Linearity Range vs Procion Brilliant Blue RS

In direct photometric estimation of proteins on electrophoretic strips, the protein-dye complex of Coomassie Brilliant Blue R-250 follows Beer's law up to 20 μg/cm, with a lower limit of detection of 0.5 μg/cm [1]. By comparison, Procion Brilliant Blue RS demonstrates a broader linear range extending to 50 μg/cm, with a higher detection limit of 2 μg/cm [1]. This indicates that while Procion Brilliant Blue RS offers a wider dynamic range for higher protein loads, Brilliant Blue R-250 provides superior sensitivity at the low end of the concentration spectrum — a critical advantage for trace protein quantification.

Protein quantification Densitometry Electrophoretic strips Quantitative analysis

Structural Differences: Brilliant Blue R vs G-250

Brilliant Blue R (R-250) is structurally distinguished from Coomassie Brilliant Blue G-250 by the absence of two methyl groups — the 'R' designation indicates a reddish tint to the blue color, while 'G' indicates a greenish tint . This structural difference confers R-250 with relatively weaker hydrophobicity and a comparatively lower binding speed with proteins compared to G-250 [1]. Functionally, this translates to divergent optimal applications: R-250 is generally used for staining proteins in gel electrophoresis due to its higher sensitivity, whereas G-250 is optimized for the Bradford protein assay . In conventional staining protocols, both forms exhibit comparable limits of detection of 8–10 ng per band with staining times of 1–3 hours [2].

Dye chemistry Protein binding Hydrophobicity Assay selection

Metachromatic Discrimination of Collagen and Histone H1

Brilliant Blue R exhibits a unique metachromatic property not observed with comparator dyes such as Coomassie Brilliant Blue G or silver stains: it stains collagen chains (including type IV collagen) and histone H1 a distinct pink-red color, whereas non-collagen proteins (laminin, fibronectin, myosin, β-galactosidase, phosphorylase b, serum albumin) stain orthochromatically blue-violet [1]. Spectrophotometric analysis reveals that this metachromasia is characterized by an increased absorbance at 535 nm and decreased absorbance at 600 nm, with the 535 nm/600 nm absorbance ratio ranging from 1.5 to 2.5 for pink-red-stained proteins versus approximately 1 for blue-stained proteins [2]. The phenomenon is attributed to the low content of hydrophobic amino acid residues (<11%) in collagen and histone H1 compared to blue-stained proteins (>25% hydrophobic residues) [2].

Collagen identification Histone detection Metachromasia Differential staining

Red Fluorescence-Free Tracer vs Fast Green FCF

In chick embryo in ovo electroporation applications, Fast Green FCF — the conventional tracer dye for visualizing DNA injection sites — exhibits an undesirable property: it fluoresces red within 3 minutes post-injection into chick embryos, creating false-positive signals that interfere with detection of red fluorescent proteins (e.g., mCherry) introduced via electroporation [1]. Brilliant Blue R, when used at 0.2% concentration, provides equivalent injection site visualization capability without exhibiting any red fluorescence after electroporation [1]. This property enables unambiguous detection and precise quantification of red fluorescent protein expression, including dual-fluorescence quantification following EGFP and mCherry co-electroporation [1].

In ovo electroporation Developmental biology Fluorescent protein detection Tracer dye

Brilliant Blue R Application Scenarios


Low-Abundance Protein Detection in SDS-PAGE

Laboratories analyzing protein samples with low target abundance (0.5–20 μg/cm detection range) should prioritize Brilliant Blue R over Naphthol Blue Black B or Bromophenol Blue due to its 5–10× greater sensitivity . At 0.5 μg/cm² detection capability, Brilliant Blue R provides approximately one order of magnitude improvement in sensitivity compared to these alternative anionic dyes , making it the optimal choice for routine gel electrophoresis where silver staining's labor-intensive multi-step protocol is unwarranted but sensitivity beyond standard Coomassie alternatives is required [1].

Quantitative Densitometry on Electrophoretic Strips

For quantitative estimation of protein concentration via direct photometry on electrophoretic strips, Brilliant Blue R-250 is specifically validated for Beer's law compliance up to 20 μg/cm with a detection limit of 0.5 μg/cm [2]. This performance profile makes it the preferred stain for low-concentration protein quantification, whereas Procion Brilliant Blue RS — despite its broader upper linear range to 50 μg/cm — is suboptimal for trace analysis due to its 4× higher detection limit (2 μg/cm) [2]. Researchers should select Brilliant Blue R-250 when working within the 0.5–20 μg/cm analytical range.

Collagen vs Non-Collagen Differentiation in SDS-PAGE

Brilliant Blue R is uniquely suited for experiments requiring visual discrimination between collagen/histone H1 and other proteins without additional staining steps. Its metachromatic property produces pink-red staining of collagen chains (including type IV collagen) and histone H1, while non-collagen proteins stain blue-violet [3]. This differential response, characterized by a 535/600 nm absorbance ratio of 1.5–2.5 for metachromatic proteins versus ~1 for orthochromatic proteins [4], enables immediate visual identification and eliminates the need for separate collagen-specific assays or immunoblotting.

Red FP Detection in In Ovo Electroporation

Developmental biology researchers employing chick embryo electroporation with mCherry or other red fluorescent protein reporters should substitute Fast Green FCF with Brilliant Blue R (0.2% in injection solution) to eliminate false-positive red fluorescence that emerges within 3 minutes of Fast Green injection [5]. Brilliant Blue R provides equivalent injection site tracking capability without generating interfering fluorescence, thereby enabling accurate quantification of dual-fluorescence signals from EGFP and mCherry co-electroporation experiments [5].

Technical Documentation Hub

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